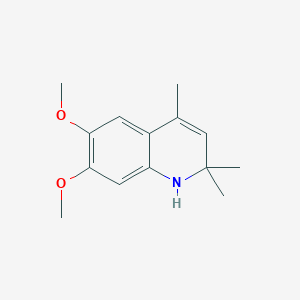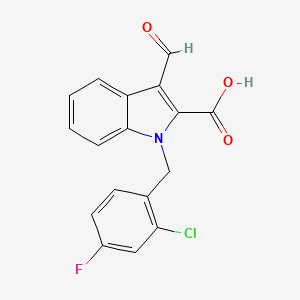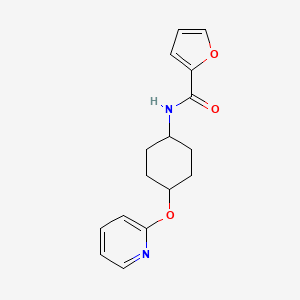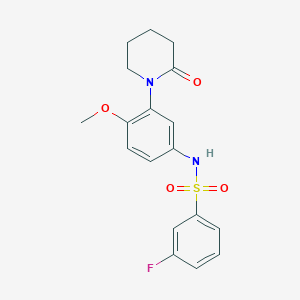
N'-hydroxy-4-phenylbutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-hydroxy-4-phenylbutanimidamide” is a chemical compound with the CAS Number: 175532-14-6 . It has a molecular weight of 178.23 . The IUPAC name for this compound is (1Z)-N’-hydroxy-4-phenylbutanimidamide .
Synthesis Analysis
While specific synthesis methods for “N’-hydroxy-4-phenylbutanimidamide” were not found in the search results, there are general methods to prepare N-hydroxy peptides on solid support . These methods can potentially be adapted for the synthesis of “N’-hydroxy-4-phenylbutanimidamide”.Molecular Structure Analysis
The InChI code for “N’-hydroxy-4-phenylbutanimidamide” is 1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“N’-hydroxy-4-phenylbutanimidamide” has a molecular weight of 178.23 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Enzymatic and Electrochemical Oxidation : A study conducted by Xu et al. (2001) explored the redox potential and electron-transfer kinetics of N-hydroxy compounds, including N'-hydroxy-4-phenylbutanimidamide derivatives. The research found that substituents with conjugative/pi-electron function significantly influenced the redox potential. This study highlights the potential applications of N'-hydroxy-4-phenylbutanimidamide in enzymatic and electrochemical processes (Xu et al., 2001).
Synthesis and Antimycobacterial Activities : Moreth et al. (2014) synthesized various hydroxyethylsulfonamides, including N'-hydroxy-4-phenylbutanimidamide derivatives. They investigated the antimycobacterial activities of these compounds, finding that certain derivatives showed activity against M. tuberculosis. This research suggests the potential use of N'-hydroxy-4-phenylbutanimidamide in the development of antimicrobial agents (Moreth et al., 2014).
Diastereoselective Induction in Chemical Synthesis : Takahashi et al. (1990) studied the diastereoselective induction of N'-hydroxy-4-phenylbutanimidamide derivatives in chemical synthesis. They found significant diastereoselectivities in the reaction products, suggesting the importance of N'-hydroxy-4-phenylbutanimidamide in stereocontrolled synthetic processes (Takahashi et al., 1990).
Physicochemical Compatibility in Medical Applications : Gersonde et al. (2016) investigated the physicochemical compatibility of propofol with various substances, including 4-hydroxybutyric acid, a derivative of N'-hydroxy-4-phenylbutanimidamide. This research is significant for understanding the interaction of N'-hydroxy derivatives in medical formulations, particularly in anesthesia and sedation (Gersonde et al., 2016).
Identification and Detection in Veterinary Medicine : Lehner et al. (2000) identified the major urinary metabolite of remifentanil, a derivative of N'-hydroxy-4-phenylbutanimidamide, in horses. This study is crucial for understanding the metabolism of related compounds in veterinary medicine and their potential abuse in racing horses (Lehner et al., 2000).
Propriétés
IUPAC Name |
N'-hydroxy-4-phenylbutanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWXQZGRILOAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-phenylbutanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2438671.png)


![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B2438677.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2438678.png)

![(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2438681.png)
![3-(4-Methoxyphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2438683.png)

![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2438685.png)
![N-(4-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2438686.png)
![Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2438687.png)
![(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2438690.png)